

Application Notes and Protocols: GR127935

Solubility and Handling

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Compound of Interest

Compound Name: GR127935

Cat. No.: B139328

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Introduction

GR127935 is a potent and selective antagonist of the serotonin 5-HT_{1B} and 5-HT_{1D} receptors. [1] It is a valuable pharmacological tool for investigating the physiological and pathological roles of these receptors, which are implicated in a variety of processes including neurotransmission, vasoconstriction, and the pathophysiology of migraines. This document provides detailed information on the solubility of **GR127935** in Dimethyl Sulfoxide (DMSO) and various aqueous solutions, along with comprehensive protocols for its preparation and use in experimental settings.

Quantitative Solubility Data

The solubility of **GR127935** hydrochloride is summarized in the table below. It is important to note that the hydrochloride salt form generally exhibits better solubility in aqueous solutions compared to the freebase form.

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	>20 mg/mL[2]	>37.4 mM	Clear solutions are readily obtained.[2]
10 mg/mL[2]	18.7 mM		
1 mg/mL[1]	1.87 mM		
Water	49.76 mg/mL[3][4]	100 mM[3][4]	
≥5 mg/mL[2]	≥9.4 mM		
Soluble to 25 mM			
DMSO:PBS (pH 7.2) (1:1)	0.25 mg/mL[1]	0.47 mM	For applications requiring a lower final DMSO concentration. [1]

Molecular Weight of **GR127935** Hydrochloride: 534.06 g/mol

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of **GR127935** in DMSO, which can be stored for later use.

Materials:

- **GR127935** hydrochloride powder
- Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated pipette

- Vortex mixer

Procedure:

- Weighing: Accurately weigh out 5.34 mg of **GR127935** hydrochloride powder.
- Dissolving: Add the weighed powder to a sterile vial. Using a calibrated pipette, add 1 mL of anhydrous DMSO to the vial.
- Mixing: Securely cap the vial and vortex thoroughly until the powder is completely dissolved, resulting in a clear solution. If needed, gentle warming (to 37°C) or sonication can aid dissolution.
- Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months or at -80°C for longer-term storage (up to 6 months).

Preparation of Working Solutions for in vitro Cell-Based Assays

This protocol outlines the serial dilution of the DMSO stock solution into an aqueous buffer or cell culture medium to achieve the desired final concentration for treating cells. It is crucial to maintain a low final concentration of DMSO to avoid solvent-induced cytotoxicity.

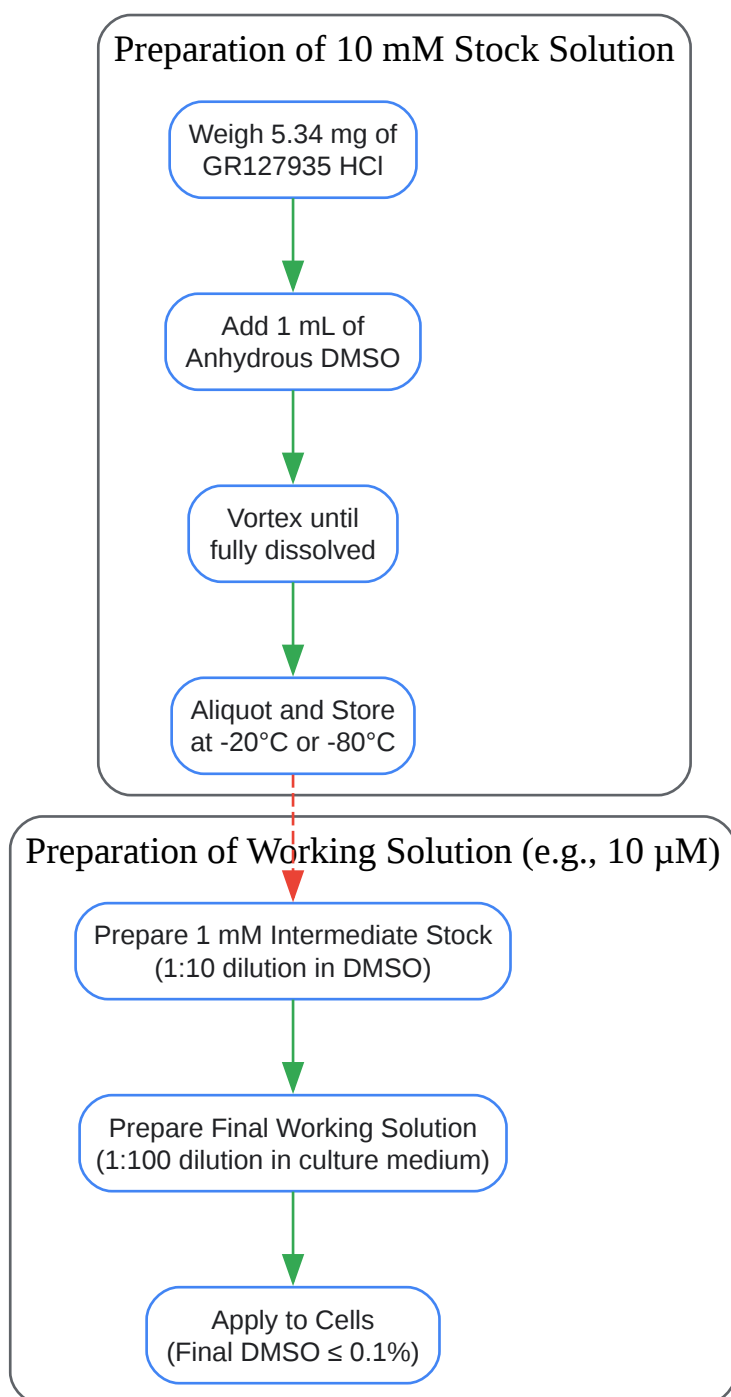
Recommendations for Final DMSO Concentration:

- General Use: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid toxicity to most cell lines.[\[2\]](#)[\[5\]](#)
- Sensitive Cell Lines: For primary cells or particularly sensitive cell lines, it is recommended to keep the final DMSO concentration at or below 0.1%.[\[2\]](#)[\[6\]](#)
- Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the experimental wells.[\[6\]](#)
[\[7\]](#)

Procedure (Example for preparing a 10 μ M working solution with a final DMSO concentration of 0.1%):

- Intermediate Dilution (Optional but Recommended): To avoid precipitation when diluting the concentrated DMSO stock into an aqueous solution, a stepwise dilution is recommended.^[5]
 - Prepare a 1 mM intermediate stock by diluting the 10 mM DMSO stock 1:10 in DMSO. (e.g., 10 μ L of 10 mM stock + 90 μ L of DMSO).
- Final Dilution:
 - To achieve a final concentration of 10 μ M with 0.1% DMSO, dilute the 1 mM intermediate stock 1:100 in your pre-warmed cell culture medium or desired aqueous buffer (e.g., PBS).
 - For example, to prepare 1 mL of a 10 μ M working solution, add 10 μ L of the 1 mM intermediate stock to 990 μ L of cell culture medium.
 - Alternatively, to directly use the 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 μ L of 10 mM stock into 999 μ L of medium) to achieve a 10 μ M final concentration with 0.1% DMSO.
- Mixing and Application: Gently mix the final working solution by pipetting or inverting the tube. Add the appropriate volume of the working solution to your cell culture wells.

Visualized Experimental Workflow



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Caption: Workflow for the preparation of **GR127935** stock and working solutions.

Signaling Pathway of 5-HT1B and 5-HT1D Receptors

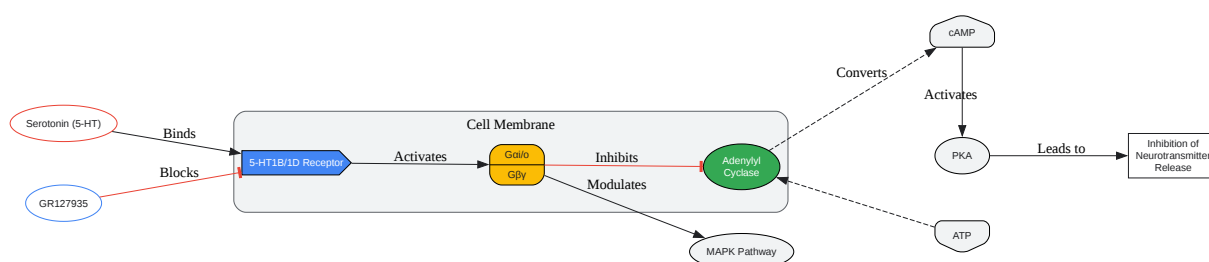
The 5-HT1B and 5-HT1D receptors are members of the G-protein coupled receptor (GPCR) superfamily. They are primarily coupled to the inhibitory G-protein, Gai/o.[2][6]

Mechanism of Action:

- **Serotonin Binding:** In the absence of an antagonist, serotonin (5-HT) binds to the 5-HT1B/1D receptors.
- **G-Protein Activation:** This binding event causes a conformational change in the receptor, leading to the activation of the associated Gai/o protein. The Gai/o subunit dissociates from the Gβγ dimer.
- **Inhibition of Adenylyl Cyclase:** The activated Gai/o subunit directly inhibits the enzyme adenylyl cyclase.[2][6]
- **Reduction in cAMP Levels:** The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2][6]
- **Downstream Effects:** The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). This can modulate the activity of various downstream targets, including ion channels and transcription factors. For instance, activation of these receptors can lead to an increase in K⁺ conductance and a decrease in Ca²⁺ conductance, ultimately resulting in neuronal inhibition and a reduction in neurotransmitter release.[2][6]
- **MAPK Pathway Modulation:** The 5-HT1B/1D receptors have also been shown to modulate the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cell proliferation, differentiation, and survival.[7][8]

Antagonism by GR127935: GR127935 acts as a competitive antagonist at the 5-HT1B and 5-HT1D receptors. By binding to these receptors, it prevents serotonin from binding and initiating the downstream signaling cascade. This blockade of the inhibitory signal can lead to an increase in the release of certain neurotransmitters.

Visualized Signaling Pathway



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